![molecular formula C10H12O3 B1317229 Methyl 4-methoxy-2-methylbenzoate CAS No. 35598-05-1](/img/structure/B1317229.png)
Methyl 4-methoxy-2-methylbenzoate
Overview
Description
Methyl 4-methoxy-2-methylbenzoate is a chemical compound with the CAS Number: 35598-05-1. It has a molecular weight of 180.2 and is typically in liquid form . The compound is sealed in dry storage at room temperature .
Synthesis Analysis
The synthesis of Methyl 4-methoxy-2-methylbenzoate involves the combination of Methyl 2-methyl-4-(methyloxy)benzoate (1.1 g, 6.1 mmol), N-bromosuccinimide (1.2 g, 6.74 mmol), benzoyl peroxide (0.073 g, 0.30 mmol), and carbon tetrachloride (40 mL). The reaction mixture is stirred and heated at reflux for 24 hours under a nitrogen atmosphere .Molecular Structure Analysis
The linear formula of Methyl 4-methoxy-2-methylbenzoate is C10H12O3 . The molecular structure of this compound can be further analyzed using various spectroscopic techniques.Scientific Research Applications
1. Photostabilization and Oxygen Scavenging
Methyl 4-methoxy-2-methylbenzoate shows potential in the field of photostabilization. Similar compounds, like methyl salicylate, have been studied for their ability to generate and quench singlet molecular oxygen, which is crucial in preventing the degradation of photoprotected materials. These compounds act as efficient dopant agents against oxygen-mediated degradation, essential in materials science and polymer stability (Soltermann et al., 1995).
2. Cosmetic and Pharmaceutical Applications
Methyl 4-methoxy-2-methylbenzoate is structurally similar to methyl 4-hydroxybenzoate, commonly known as methyl paraben, used as an antimicrobial agent in cosmetics, personal-care products, and as a food preservative. This implies potential applications in the preservation and stabilization of various products (Sharfalddin et al., 2020).
3. Synthesis of Natural Phenolic Lipids
Compounds similar to Methyl 4-methoxy-2-methylbenzoate are used in synthesizing natural phenolic lipids. These lipids have applications in various biological processes and may contribute to structure-activity studies in pharmaceutical research (Tyman & Visani, 1997).
4. Thermochemical Properties
The study of the thermochemical properties of similar methoxybenzoates, like Methyl 2-and 4-methoxybenzoates, is significant in understanding their stability and reactivity. These properties are crucial in the design and development of new materials, particularly in the field of chemical engineering (Flores et al., 2019).
5. Antimicrobial Activities
Related compounds have been shown to possess antimicrobial and anti-tubercular activities, which suggests potential applications of Methyl 4-methoxy-2-methylbenzoate in developing new antimicrobial agents. This could be particularly relevant in the context of antibiotic resistance and the need for new therapeutic options (Tatipamula & Vedula, 2019).
6. Cardiotonic Agents
Analogous compounds, such as 4-methoxybenzoyl derivatives, have been investigated for their cardiotonic properties. This suggests the potential use of Methyl 4-methoxy-2-methylbenzoate in developing new treatments for cardiac conditions like congestive heart failure (Schnettler et al., 1982).
7. Chemical Synthesis and Characterization
Studies on the synthesis and characterization of compounds similar to Methyl 4-methoxy-2-methylbenzoate, such as Methyl 4-bromo-2-methoxybenzoate, provide insights into chemical synthesis methods and purity assessment, which is critical in pharmaceutical and industrial chemistry (Bing-he, 2008).
8. Cytotoxic Activity
Studies on compounds like 2,4-dihydroxy-6-methylbenzoates, which are structurally related, have shown cytotoxic activity. This suggests a potential research avenue for Methyl 4-methoxy-2-methylbenzoate in cancer research, especially in identifying new antineoplastic agents (Gomes et al., 2006).
properties
IUPAC Name |
methyl 4-methoxy-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-6-8(12-2)4-5-9(7)10(11)13-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYAVWKYDVBIMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70532464 | |
Record name | Methyl 4-methoxy-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70532464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methoxy-2-methylbenzoate | |
CAS RN |
35598-05-1 | |
Record name | Methyl 4-methoxy-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70532464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.